molecular formula C10H11FO2S B117272 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone CAS No. 146335-13-9

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone

Cat. No. B117272
M. Wt: 214.26 g/mol
InChI Key: DLVVMIWBCQMFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone, also known as FMME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. FMME is a yellowish powder that is commonly used in the synthesis of other chemical compounds. In

Scientific Research Applications

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been studied for its potential use as a starting material for the development of new drugs. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has also been used in material science as a building block for the synthesis of polymer materials. In organic synthesis, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has been used as a reagent for the synthesis of various chemical compounds.

Mechanism Of Action

The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone acts as an acylating agent, which can react with various nucleophiles, such as amines and alcohols. This reaction can lead to the formation of new chemical compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone are not well studied. However, it is believed that 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can cause irritation to the skin and eyes if it comes into contact with them. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is also toxic if ingested or inhaled.

Advantages And Limitations For Lab Experiments

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages for lab experiments. It is a relatively stable and easy to handle compound. It is also readily available and affordable. However, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has some limitations. It is toxic and can cause harm if not handled properly. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. One potential direction is the development of new drugs based on 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a starting material for the synthesis of new chemical compounds that may have therapeutic potential. Another potential direction is the study of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone in material science. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be used as a building block for the synthesis of new polymer materials with unique properties. Finally, the study of the mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can lead to a better understanding of its potential uses in various fields.
Conclusion:
In conclusion, 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through the Friedel-Crafts acylation reaction and has been used in medicinal chemistry, material science, and organic synthesis. The mechanism of action of 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone is not fully understood, and its biochemical and physiological effects are not well studied. 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone can be synthesized through a process known as the Friedel-Crafts acylation reaction. This process involves the reaction of 4-(methoxymethylthio)acetophenone with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction produces 2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone as the final product.

properties

CAS RN

146335-13-9

Product Name

2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

2-fluoro-1-[4-(methoxymethylsulfanyl)phenyl]ethanone

InChI

InChI=1S/C10H11FO2S/c1-13-7-14-9-4-2-8(3-5-9)10(12)6-11/h2-5H,6-7H2,1H3

InChI Key

DLVVMIWBCQMFHZ-UHFFFAOYSA-N

SMILES

COCSC1=CC=C(C=C1)C(=O)CF

Canonical SMILES

COCSC1=CC=C(C=C1)C(=O)CF

synonyms

Ethanone, 2-fluoro-1-[4-[(methoxymethyl)thio]phenyl]- (9CI)

Origin of Product

United States

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